molecular formula C15H10ClN5 B130919 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine CAS No. 91896-58-1

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No. B130919
CAS RN: 91896-58-1
M. Wt: 295.72 g/mol
InChI Key: PBENJWAFQLORQL-UHFFFAOYSA-N
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Description

“8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” is a nitrogen-containing heterocyclic compound . It is a derivative of quinoxaline, a compound that has many pharmaceutical and industrial purposes . Quinoxaline-containing drugs are currently used as antibiotics in the market .


Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution . The process involves stirring a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include aromatic nucleophilic substitution . The reaction mixture was stirred overnight and then poured onto ice-water .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its formula: C15H10ClN5.CH4O3S . It is a white crystalline powder .

Scientific Research Applications

Potential in Adenosine Receptor Antagonism

8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its derivatives demonstrate notable potential as adenosine receptor antagonists. These compounds show high potency in binding assays at bovine A1 and A2A, as well as cloned human A1 and A3 adenosine receptors. Specifically, certain derivatives, such as 8-chloro-2-(4-methoxy-phenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-acetylamine, are among the most potent and selective AR antagonists reported, indicating their significant relevance in targeting adenosine receptors for various therapeutic applications (Catarzi et al., 2005).

Antidepressant Potential

Some 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which include this compound derivatives, have been found to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. This suggests their potential as novel and rapid-acting antidepressant agents. Additionally, many of these compounds bind avidly to adenosine A1 and A2 receptors, further supporting their potential therapeutic role in mental health disorders (Sarges et al., 1990).

Antiviral and Antimicrobial Applications

A series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including those related to this compound, have shown potential as antiviral and antimicrobial agents. Certain compounds exhibited promising antiviral activity and demonstrated antibacterial and/or antifungal activities, underscoring their potential in combating infectious diseases (Henen et al., 2011).

Synthesis and Structural Investigations

Extensive research has been conducted on the synthesis of various derivatives of this compound, contributing significantly to the field of medicinal chemistry. These studies have enabled the development of compounds with enhanced binding affinity and selectivity for specific receptors, providing valuable insights into the structural requirements for receptor binding and potential therapeutic applications (Kurasawa et al., 1992).

Anticancer Activity

Some 1,2,4-triazolo[4,3-a]-quinoline derivatives, related to this compound, have been synthesized with structural elements essential for anticancer activity. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer research and treatment (Reddy et al., 2015).

Mechanism of Action

Future Directions

Future directions for “8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine” include further exploration of its antimicrobial properties . It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

properties

IUPAC Name

8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBENJWAFQLORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238743
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91896-57-0
Record name CP 66713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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